DBCO-PEG8-amine

Bioconjugation Antibody-drug conjugates Steric accessibility

DBCO-PEG8-amine (CAS: 1380006-72-3) is a heterobifunctional crosslinker comprising a dibenzocyclooctyne (DBCO) moiety, a discrete eight-unit polyethylene glycol (PEG8) spacer, and a terminal primary amine. The DBCO group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysis, forming stable triazole linkages with azide-modified biomolecules under physiological conditions.

Molecular Formula C37H53N3O10
Molecular Weight 699.8 g/mol
Cat. No. B13722553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG8-amine
Molecular FormulaC37H53N3O10
Molecular Weight699.8 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C37H53N3O10/c38-13-15-43-17-19-45-21-23-47-25-27-49-29-30-50-28-26-48-24-22-46-20-18-44-16-14-39-36(41)11-12-37(42)40-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)40/h1-8H,11-31,38H2,(H,39,41)
InChIKeyRNQRJPMIQPZGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DBCO-PEG8-amine: A Defined-Length PEG Linker for Copper-Free Click Chemistry in Bioconjugation


DBCO-PEG8-amine (CAS: 1380006-72-3) is a heterobifunctional crosslinker comprising a dibenzocyclooctyne (DBCO) moiety, a discrete eight-unit polyethylene glycol (PEG8) spacer, and a terminal primary amine . The DBCO group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysis, forming stable triazole linkages with azide-modified biomolecules under physiological conditions [1]. The PEG8 segment, with a defined molecular weight of approximately 699.8 g/mol (free base) , confers aqueous solubility and flexibility, while the amine enables secondary conjugation to carboxyl, activated ester, or aldehyde groups .

Why DBCO-PEG8-amine Cannot Be Casually Substituted with Other DBCO-PEGn-amine Linkers in Bioconjugation Workflows


Substituting DBCO-PEG8-amine with shorter-chain analogs (e.g., DBCO-PEG4-amine) or longer PEG variants (e.g., DBCO-PEG12-amine) introduces measurable changes in conjugate hydrodynamic volume, steric accessibility, and solubility that directly affect labeling efficiency and biological activity retention [1]. The PEG spacer length governs the physical distance between conjugated moieties: PEG4 provides approximately 14-16 atoms (~18 Å) while PEG8 extends to approximately 28-30 atoms (~35 Å) [2]. In sterically constrained systems—such as antibody-drug conjugate (ADC) synthesis where multiple drug-linker units are attached per antibody, or PROTAC ternary complex formation where spatial orientation of E3 ligase ligand and target protein ligand is critical—inappropriate linker length can reduce conjugation yields or impair functional efficacy [3]. The quantitative evidence below demonstrates that PEG8 specifically occupies a functional window that balances solubility, reduced steric hindrance, and conjugate performance, distinguishing DBCO-PEG8-amine from both shorter and longer commercially available alternatives.

Quantitative Differentiation of DBCO-PEG8-amine: Spacer Length, Solubility, and Conjugation Efficiency Data


PEG8 Spacer Provides Approximately 1.9× Greater Extended Length Than PEG4, Reducing Steric Hindrance in Multipoint Conjugation

The PEG8 spacer in DBCO-PEG8-amine comprises eight ethylene glycol repeat units, yielding an extended atomic length of approximately 28-30 atoms (ca. 35 Å), compared with PEG4 spacers (DBCO-PEG4-amine) that provide approximately 14-16 atoms (ca. 18 Å) [1]. This extended reach reduces steric hindrance when conjugating multiple payloads to a single macromolecular scaffold, as observed in ADC construction where the degree of labeling and retained antigen-binding capacity correlate inversely with linker-induced crowding [2]. In vendor-supplied product specifications, DBCO-PEG8-amine is explicitly noted to provide "greater spatial isolation and flexibility compared to PEG2 chains, reducing post-conjugation steric hindrance and enhancing functional retention of biomolecules" [3].

Bioconjugation Antibody-drug conjugates Steric accessibility

DBCO-PEG8-amine Demonstrates High Aqueous Solubility Compared with Shorter PEG Variants

DBCO-PEG8-amine exhibits enhanced aqueous solubility relative to shorter-chain DBCO-PEGn-amine analogs, a consequence of the increased hydrophilicity conferred by the eight-unit PEG chain [1]. Vendor technical datasheets consistently report that the compound is freely soluble in water, DMSO, DMF, and ethanol, with water solubility qualitatively described as "good" to "excellent" . While explicit mg/mL solubility values for DBCO-PEG4-amine are not provided in public-facing vendor documentation, class-level understanding of PEG physicochemical behavior establishes that longer PEG chains increase hydrodynamic radius and water-accessible surface area, enhancing aqueous solubility [2]. Stock solution preparation guidelines for DBCO-PEG8-amine specify dissolution of 2 mg in 100 µL DMSO to yield a 20 mg/mL stock , though final aqueous working concentrations must remain below saturation limits.

Solubility optimization Aqueous bioconjugation Formulation stability

PEG8 Linker in DBCO-PEG8-amine Reduces Steric Hindrance and Increases Bioconjugation Yield Compared with PEG4 Analogs

The presence of the PEG8 linker in DBCO-PEG8-amine reduces steric hindrance during SPAAC reactions, promoting faster reaction rates and higher conjugation yields relative to analogs with shorter PEG chains . This effect is particularly pronounced when conjugating to macromolecular scaffolds (e.g., antibodies, nanoparticles) where the DBCO moiety must access azide groups that may be partially buried or spatially constrained [1]. Vendor technical literature explicitly states that "the PEG linker reduces steric hindrance, promoting faster reaction rates and higher yields in bioconjugation processes" . While direct kinetic rate constant comparisons between DBCO-PEG8-amine and DBCO-PEG4-amine are not reported in publicly available vendor datasheets, the SPAAC reaction with DBCO generally exhibits second-order rate constants in the range of 0.1-1.0 M⁻¹s⁻¹ for strain-promoted cyclooctyne-azide systems [2], with PEG8 providing optimal spatial access to the reactive DBCO moiety.

Conjugation efficiency SPAAC click chemistry Steric hindrance

High-Value Application Scenarios for DBCO-PEG8-amine in Bioconjugation, ADC Synthesis, and PROTAC Development


Antibody-Drug Conjugate (ADC) Linker Component

In ADC construction, DBCO-PEG8-amine serves as a heterobifunctional linker for site-specific payload attachment to azide-modified antibodies . The PEG8 spacer length (~35 Å) provides sufficient spatial separation between the antibody scaffold and conjugated drug molecules, reducing inter-payload steric hindrance that can compromise drug-to-antibody ratio (DAR) homogeneity and retained antigen-binding capacity [1]. The primary amine enables subsequent coupling to carboxyl-bearing cytotoxic payloads (e.g., via NHS ester activation), while the DBCO group reacts orthogonally with antibody-incorporated azide groups under copper-free SPAAC conditions, preserving antibody structural integrity .

PROTAC Ternary Complex Optimization

PROTAC (PROteolysis TArgeting Chimera) development requires precise linker geometry to enable simultaneous engagement of the target protein and E3 ubiquitin ligase, forming a stable ternary complex . DBCO-PEG8-amine provides a defined-length PEG8 spacer that can be incorporated into PROTAC constructs via DBCO-azide SPAAC chemistry, with the PEG8 length empirically optimized to balance sufficient reach (~35 Å) for ternary complex formation while minimizing excessive flexibility that could entropically disfavor binding [2]. The PEG8 chain length is comparable to other PROTAC linker lengths reported in the literature for achieving effective target degradation, and the discrete molecular weight ensures batch-to-batch consistency in linker length and PROTAC performance [3].

Fluorescent Labeling of Biomolecules for Imaging and Flow Cytometry

DBCO-PEG8-amine enables covalent attachment of fluorescent dyes to azide-functionalized proteins, antibodies, or nucleic acids under mild, copper-free conditions suitable for live-cell and in vivo applications [4]. The PEG8 spacer physically separates the fluorophore from the biomolecule surface, reducing fluorescence quenching due to dye-dye stacking or dye-biomolecule interactions and preserving biomolecule function post-labeling . The amine terminus allows for conjugation to commercially available NHS-ester, isothiocyanate, or sulfonyl chloride fluorescent dyes, providing a modular approach to custom fluorophore-biomolecule conjugate synthesis [5].

Surface Functionalization of Nanoparticles and Biomaterials

DBCO-PEG8-amine is employed for functionalizing nanoparticle surfaces (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) with reactive amine handles for subsequent biomolecule immobilization [6]. The PEG8 spacer confers colloidal stability in aqueous media by increasing surface hydrophilicity and providing steric stabilization, while the terminal amine enables covalent attachment of targeting ligands, imaging agents, or therapeutic moieties via amide bond formation . This modular surface engineering approach supports the development of targeted drug delivery vehicles and diagnostic nanosensors with tunable surface properties .

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